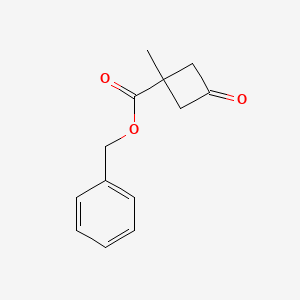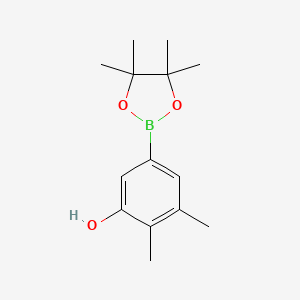
2,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a boronic ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which uses a palladium catalyst to facilitate the reaction between an aryl halide and bis(pinacolato)diboron . The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product often involves crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic ester to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran (THF).
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Phenolic compounds.
Reduction: Borane derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers due to its reactivity and stability.
作用机制
The mechanism by which 2,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects often involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its organic group to the palladium complex, followed by reductive elimination to form the desired carbon-carbon bond .
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in similar coupling reactions.
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling but lacks the steric hindrance provided by the tetramethyl groups.
Pinacolborane: Used in hydroboration reactions and can be converted to boronic esters.
Uniqueness
2,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the dimethyl groups can provide steric hindrance, potentially leading to higher selectivity in certain reactions.
属性
IUPAC Name |
2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-9-7-11(8-12(16)10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQZKADYCOJMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
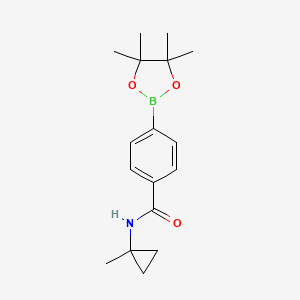
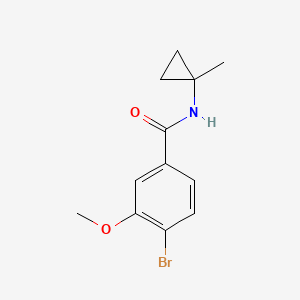
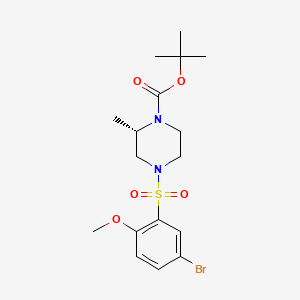
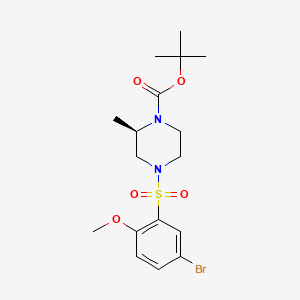

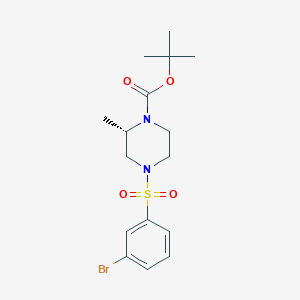
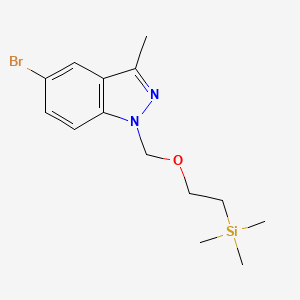
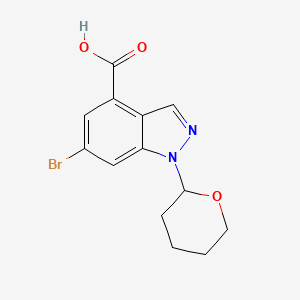

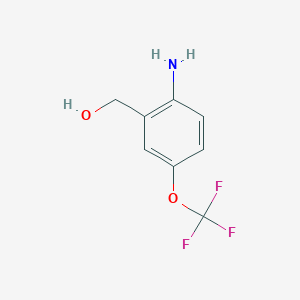

![tert-Butyldimethyl{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy}silane](/img/structure/B8230662.png)

